CID 12539881
Description
CID 12539881 is a compound registered in the PubChem database, a public repository for chemical structures and biological activities. The absence of explicit data in the provided sources limits a full characterization of this compound.
Properties
Molecular Formula |
C3H5Si |
|---|---|
Molecular Weight |
69.16 g/mol |
InChI |
InChI=1S/C3H5Si/c4-3-1-2-3/h3H,1-2H2 |
InChI Key |
RSTLWOCALWUMLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1[Si] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 12539881 involves specific reaction conditions and reagents. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. These methods ensure the purity and yield of the compound, making it suitable for various applications.
Industrial Production Methods: Industrial production of this compound requires scalable and cost-effective methods. These methods often involve optimizing the reaction conditions to maximize yield and minimize impurities. The industrial production process is designed to meet the demands of large-scale applications while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: CID 12539881 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
CID 12539881 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has industrial applications in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of CID 12539881 involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes and lead to various effects. Understanding the mechanism of action is crucial for developing new applications and optimizing the compound’s use in research and industry.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 12539881, comparisons are drawn to structurally or functionally analogous compounds referenced in the evidence. These comparisons follow methodologies outlined in studies that utilize PubChem IDs (CIDs) for chemical analysis and benchmarking .


Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
Key Findings:
Structural Diversity: Similar compounds (e.g., CID 12594, CID 72326) exhibit distinct backbones (steroid vs. triterpenoid), highlighting the importance of core structures in functional specificity.
Functional Overlap : Despite structural differences, compounds like betulin (CID 72326) and irbesartan (CID 3749) share roles in modulating biological pathways (e.g., inflammation, ion transport) .
Analytical Methods : Studies such as GC-MS and LC-ESI-MS (used for CID-related compounds in and ) emphasize the need for advanced techniques to resolve structural ambiguities, which would apply to this compound if data were available.

Limitations:
- The evidence lacks direct experimental data (e.g., spectra, bioactivity) for this compound, precluding quantitative comparisons.
- Structural analogs in the evidence (e.g., oscillatoxin derivatives ) suggest this compound might belong to a specialized chemical class, but this remains speculative.
Methodological Framework for Future Comparisons
To address the absence of this compound-specific data, the following approach is recommended, based on and :
PubChem Metadata Extraction : Retrieve molecular descriptors (e.g., logP, molecular weight) and bioactivity data from PubChem.
In Silico Analysis : Use tools like QSAR or docking studies to predict interactions, as done for betulin derivatives .
Experimental Validation: Employ LC-MS or NMR (per ) to resolve structural features and compare fragmentation patterns with known analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
